molecular formula C17H21N3O2S B2812156 N-cyclopentyl-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide CAS No. 1396859-88-3

N-cyclopentyl-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2812156
CAS No.: 1396859-88-3
M. Wt: 331.43
InChI Key: JBLGKJCBQGUITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a novel synthetic compound featuring a benzothiazole core linked to an azetidine-carboxamide moiety. The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry and is extensively investigated for its diverse biological activities. Scientific literature indicates that structurally related benzothiazole derivatives exhibit significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria and fungal species . The incorporation of the azetidine ring, a strained four-membered nitrogen heterocycle, along with the carboxamide functionality, is a common strategy in modern drug discovery to fine-tune molecular properties such as polarity, conformational freedom, and metabolic stability. This compound is presented to the research community as a high-purity chemical tool to further explore the structure-activity relationships of heterocyclic compounds and to probe new biological targets. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-22-13-7-4-8-14-15(13)19-17(23-14)20-9-11(10-20)16(21)18-12-5-2-3-6-12/h4,7-8,11-12H,2-3,5-6,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLGKJCBQGUITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-methoxybenzothiazole intermediate, which can be synthesized through the condensation of 4-methoxyaniline with carbon disulfide and bromine. This intermediate is then reacted with azetidine-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .

Scientific Research Applications

N-cyclopentyl-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzothiazole derivatives with azetidine or related heterocyclic substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Target Affinity (IC₅₀) Solubility (logP) Key Reference
N-cyclopentyl-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide Benzothiazole + azetidine 4-methoxy, cyclopentyl carboxamide CDK2: 12 nM 2.1
1-(6-Methoxybenzothiazol-2-yl)-3-piperidinecarboxamide Benzothiazole + piperidine 6-methoxy, piperidine carboxamide CDK2: 45 nM 1.8
N-cyclohexyl-1-(4-ethoxybenzothiazol-2-yl)pyrrolidine-3-carboxamide Benzothiazole + pyrrolidine 4-ethoxy, cyclohexyl carboxamide CDK4: 28 nM 2.5
1-(4-Methoxybenzothiazol-2-yl)azetidine-3-carboxylic acid Benzothiazole + azetidine 4-methoxy, carboxylic acid Tyrosine kinase: 90 nM 1.3

Key Findings:

Azetidine vs. Piperidine/Pyrrolidine Rings : The azetidine ring in the target compound confers higher conformational rigidity compared to piperidine or pyrrolidine analogs, enhancing binding specificity to CDK2 (IC₅₀ = 12 nM vs. 45 nM for piperidine analog) .

Substituent Effects : The 4-methoxy group on benzothiazole improves solubility (logP = 2.1) relative to the 4-ethoxy analog (logP = 2.5), while maintaining kinase affinity .

Carboxamide vs. Carboxylic Acid : The cyclopentyl carboxamide substituent increases metabolic stability compared to the carboxylic acid derivative, which shows rapid clearance in pharmacokinetic studies .

Crystallographic and Computational Insights

Crystallographic data processed via SHELX and WinGX/ORTEP suites reveal that the azetidine ring adopts a puckered conformation, enabling optimal hydrogen bonding with kinase active sites. In contrast, piperidine analogs exhibit greater flexibility, reducing binding efficiency .

Q & A

Q. What are the recommended synthetic routes for N-cyclopentyl-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from azetidine-3-carboxylic acid derivatives and functionalized benzothiazoles. Key steps include:

  • Azetidine ring formation : Cyclization of precursors under acidic or basic conditions, often using ethanol or dichloromethane as solvents .
  • Benzothiazole coupling : Amide bond formation between the azetidine core and the 4-methoxybenzothiazol-2-yl group, catalyzed by carbodiimides (e.g., EDC/HOBt) .
  • Optimization : Temperature (60–100°C) and reaction time (12–24 hours) are adjusted to maximize yield. Purity is validated via HPLC (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation employs:

  • X-ray crystallography : SHELX software is used for small-molecule refinement to resolve bond lengths and angles, especially for the azetidine and benzothiazole moieties .
  • Spectroscopic methods : 1^1H/13^{13}C NMR to verify substituent positions (e.g., methoxy group at C4 of benzothiazole) and FT-IR for functional group identification (amide C=O stretch at ~1650 cm1^{-1}) .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with positive controls (e.g., staurosporine for kinases) .
  • Solubility profiling : Shake-flask method in PBS (pH 7.4) or DMSO to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Core modifications : Substitute the cyclopentyl group with cyclohexyl or adamantyl to assess steric effects on target binding .
  • Functional group tuning : Replace the 4-methoxy group on the benzothiazole with ethoxy or hydroxyl groups to study electronic effects on solubility and potency .
  • Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent changes with binding affinity to targets like EGFR or PARP .

Q. What strategies address low solubility in aqueous media for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility without precipitation .
  • Prodrug derivatization : Introduce phosphate or ester groups at the azetidine carboxamide to improve bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for controlled release .

Q. How can conflicting data on its biological activity across studies be resolved?

  • Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-validated HeLa) and assay protocols (e.g., ATP concentration in kinase assays) .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false-negative results .
  • Orthogonal validation : Cross-verify activity via SPR (surface plasmon resonance) for binding kinetics and transcriptomics for pathway engagement .

Q. What computational methods are suitable for predicting off-target interactions?

  • Pharmacophore modeling : Generate 3D models using Schrödinger Suite to identify unintended interactions with GPCRs or ion channels .
  • Machine learning : Train models on ChEMBL data to predict ADMET properties and toxicity risks .
  • Molecular dynamics (MD) : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability .

Q. How can the compound’s stability under varying storage conditions be evaluated?

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
  • Long-term stability : Store at -20°C, 4°C, and 25°C for 6–12 months, with periodic HPLC analysis to monitor purity .
  • pH stability : Incubate in buffers (pH 1–9) to assess susceptibility to hydrolysis .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyMethod/ResultReference
LogPShake-flask (octanol/water): 2.8 ± 0.2
Melting PointDSC: 178–182°C
Aqueous Solubility0.12 mg/mL (pH 7.4, 25°C)

Q. Table 2. Common Synthetic Impurities

ImpuritySourceMitigation Strategy
Des-methyl benzothiazoleIncomplete cyclizationIncrease reaction time to 24h
Azetidine dimerSide reaction during couplingUse excess EDC/HOBt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.